molecular formula C7H13Cl2N3O B2354505 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride CAS No. 2418671-59-5

4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride

Cat. No.: B2354505
CAS No.: 2418671-59-5
M. Wt: 226.1
InChI Key: KSOZTQATUQAIQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride” is a chemical compound with the empirical formula C6H11Cl2N3 . It is a solid substance and is part of a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazolo[3,4-c]pyridine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring . The compound also contains two chloride ions, indicating that it is a dihydrochloride salt .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .


Physical and Chemical Properties Analysis

This compound is a solid and has a molecular weight of 196.08 . Its InChI (International Chemical Identifier) key is ZPIFAYFILYYZIG-UHFFFAOYSA-N .

Scientific Research Applications

Corrosion Inhibition

Pyrazolopyridine derivatives, closely related to 4,5,6,7-Tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride, have been investigated for their role as corrosion inhibitors. Research by Dandia, Gupta, Singh, and Quraishi (2013) found that these derivatives, synthesized using ultrasonic irradiation, effectively inhibited corrosion of mild steel in acidic conditions (Dandia, Gupta, Singh, & Quraishi, 2013).

Antiproliferative Activity

A study by Pawar, Pansare, and Shinde (2017) designed and synthesized pyrazolo[3,4-c]pyridine derivatives to explore their antiproliferative activity against various cancer cell lines. Some compounds showed significant activity, indicating potential use in cancer therapy (Pawar, Pansare, & Shinde, 2017).

Ligand Synthesis for Metal Complexes

The synthesis of chiral pyrazolylmethylpyridines, which are structurally similar to the compound , was reported by House, Steel, and Watson (1986). These ligands were used to form stable complexes with palladium, indicating potential applications in catalysis and material science (House, Steel, & Watson, 1986).

Inhibitory Activity Against Human Kinases

The synthesized pyrazolo[3,4-c]pyridine derivatives were also tested for their inhibitory activity against a panel of human kinases, which are crucial in various biological processes. This research by Pawar et al. (2017) highlights the potential therapeutic applications of these compounds (Pawar, Pansare, & Shinde, 2017).

Synthesis and Structural Analysis

Research on the synthesis and structural analysis of pyrazolo[3,4-b]pyridine derivatives has been extensive. Studies like those by Quiroga et al. (1999) and Wu et al. (2012) have provided detailed insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Quiroga et al., 1999), (Wu, Tang, Huang, & Shen, 2012).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral, indicating that it may be harmful if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3-ylmethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.2ClH/c11-4-7-5-1-2-8-3-6(5)9-10-7;;/h8,11H,1-4H2,(H,9,10);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSOZTQATUQAIQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=NN2)CO.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.